

Application Notes and Protocols for Immunohistochemical Localization of CPT2 in Tissue Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPT2

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Introduction

Carnitine Palmitoyltransferase 2 (**CPT2**) is a critical enzyme located in the inner mitochondrial membrane, where it plays a central role in the mitochondrial oxidation of long-chain fatty acids. This process, known as the carnitine shuttle, is essential for energy production in tissues with high metabolic demand, such as skeletal muscle, heart, and liver. Dysregulation of **CPT2** function is associated with various metabolic disorders, making it a significant target of interest in research and drug development. These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of **CPT2** in tissue samples, along with data on its expression and related signaling pathways.

Data Presentation: CPT2 Protein Expression in Human Tissues

The expression of **CPT2** has been observed in various human tissues, with immunohistochemistry revealing predominantly cytoplasmic and mitochondrial localization.[1][2][3] The following tables summarize the semi-quantitative expression levels of **CPT2** in a selection of normal and cancerous human tissues based on data from The Human Protein Atlas and other research publications. The staining intensity is often scored on a scale of not detected, low, medium, or high.[4]

Table 1: Semi-Quantitative **CPT2** Expression in Normal Human Tissues

Tissue	Staining Intensity	Cellular Localization
Liver	High	Cytoplasmic/Mitochondrial
Kidney	High (Renal tubules)	Cytoplasmic/Mitochondrial
Heart Muscle	High	Cytoplasmic/Mitochondrial
Skeletal Muscle	High	Cytoplasmic/Mitochondrial
Duodenum	Medium (Glandular cells)	Cytoplasmic
Adrenal Gland	High	Cytoplasmic/Mitochondrial
Pancreas	Medium	Cytoplasmic/Mitochondrial
Testis	High (Leydig cells)	Cytoplasmic/Mitochondrial
Brain (Cerebellum)	Medium	Cytoplasmic
Soft Tissue	Low to Medium	Cytoplasmic
Appendix	Low to Medium	Cytoplasmic

Table 2: Differential **CPT2** Expression in Normal vs. Cancer Tissues

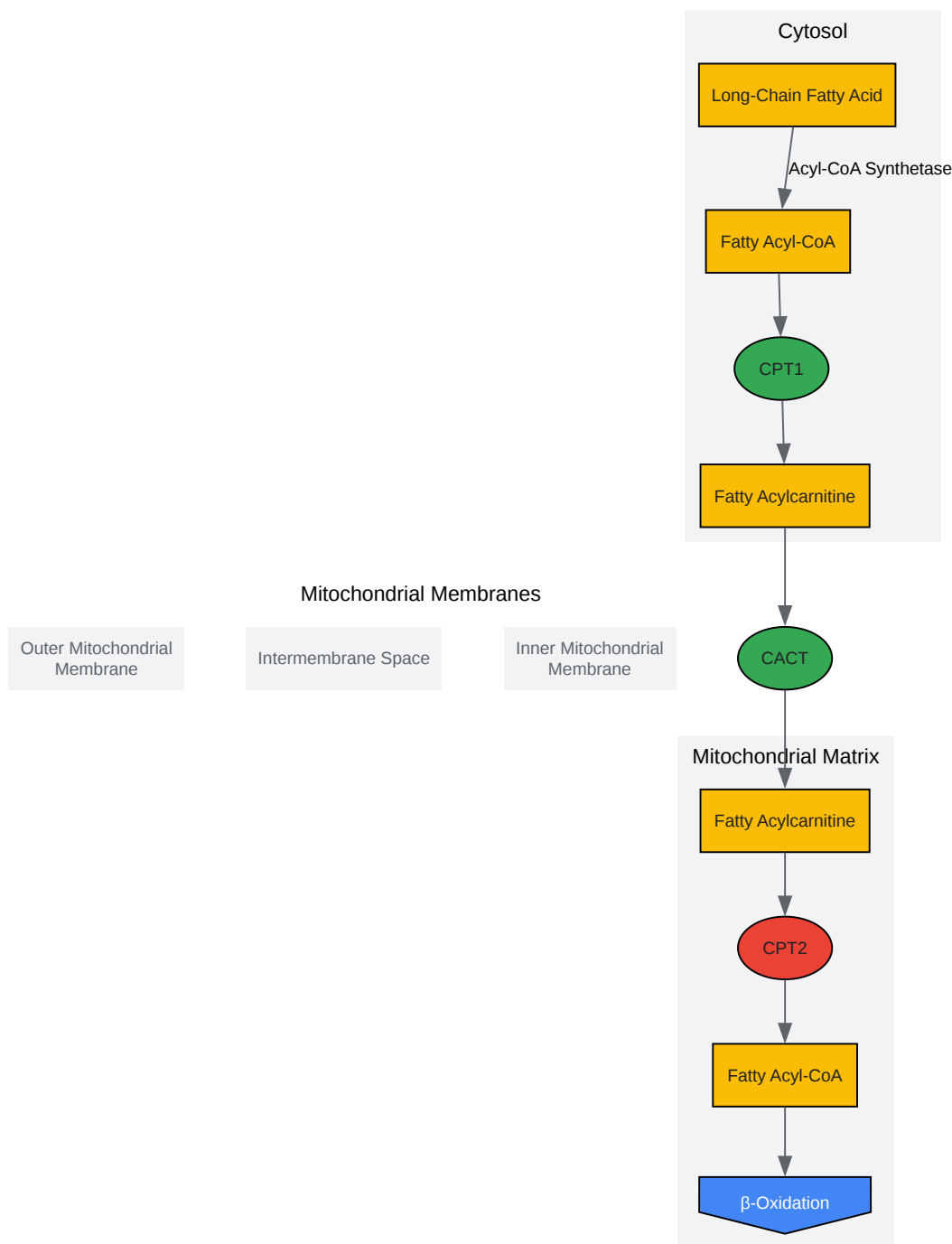
Tissue Type	Normal Tissue Expression	Cancer Tissue Expression
Liver	High	Low in Hepatocellular Carcinoma
Lung	High	Low in Lung Adenocarcinoma
Kidney	High	Low in Renal Clear Cell Carcinoma
Stomach	High	Low in Stomach Adenocarcinoma
Pancreas	High	Low in Pancreatic Adenocarcinoma
Colorectal	High	Low in Colorectal Cancer

Signaling Pathways and Experimental Workflow

CPT2 in the Carnitine Shuttle Pathway

CPT2 is a key component of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β -oxidation.

Carnitine Shuttle Pathway

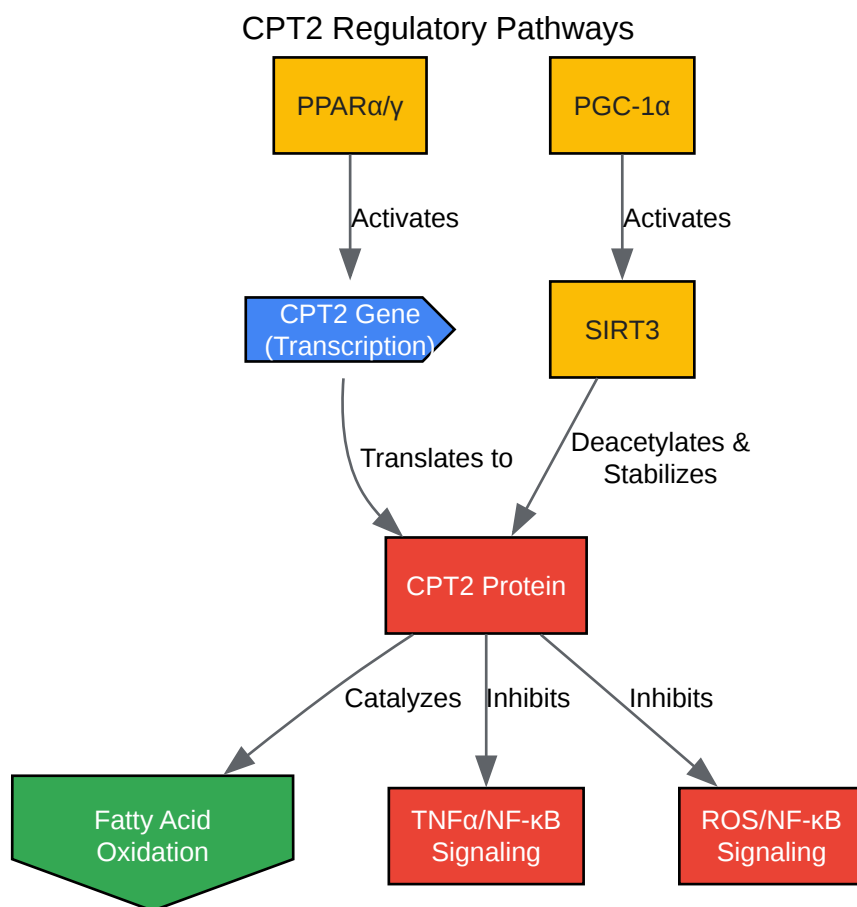


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Caption: The carnitine shuttle facilitates fatty acid transport into the mitochondria.

Regulatory Pathways of CPT2

The expression and activity of **CPT2** are regulated by various signaling pathways, highlighting its integration into cellular metabolic control.



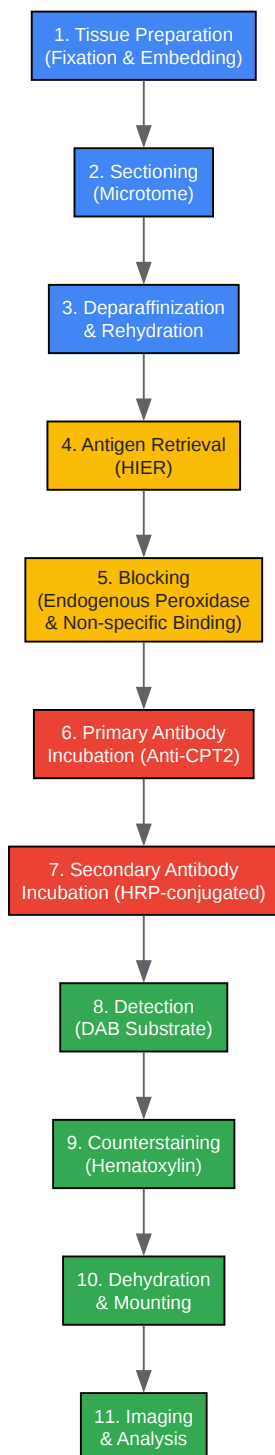
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Caption: **CPT2** is regulated by transcription factors and post-translational modifications.

Experimental Workflow for CPT2 Immunohistochemistry

A standardized workflow is crucial for obtaining reliable and reproducible IHC results for **CPT2** localization.

IHC Workflow for CPT2



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Caption: Step-by-step workflow for immunohistochemical staining of **CPT2**.

Experimental Protocols

Protocol for Immunohistochemistry of CPT2 on Paraffin-Embedded Tissues

This protocol provides a detailed methodology for the immunohistochemical staining of **CPT2** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections (4-5 μ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody: Rabbit anti-**CPT2** polyclonal/monoclonal antibody
- Biotinylated goat anti-rabbit secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium
- Coplin jars
- Humidified chamber

- Microwave or pressure cooker for HIER
- Light microscope

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 10 minutes each.
 - Immerse in 100% ethanol: 2 changes for 10 minutes each.
 - Immerse in 95% ethanol: 1 change for 5 minutes.
 - Immerse in 70% ethanol: 1 change for 5 minutes.
 - Rinse with running tap water.[\[5\]](#)
- Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
 - Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 is a good starting point).[\[6\]](#)[\[7\]](#)
 - Heat the solution in a microwave or pressure cooker. For a microwave, heat at high power for 5-10 minutes, followed by medium-high power for 8 minutes.[\[3\]](#)
 - Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[\[8\]](#)
 - Rinse slides in distilled water.
- Blocking of Endogenous Peroxidase:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[6\]](#)
 - Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
- Blocking of Non-Specific Binding:

- Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[\[5\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-**CPT2** antibody to its optimal concentration in antibody diluent.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[3\]](#)[\[4\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBS three times for 5 minutes each.
 - Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[\[9\]](#)
- Detection:
 - Rinse slides with PBS three times for 5 minutes each.
 - Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse slides with PBS three times for 5 minutes each.
 - Apply DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity develops. Monitor under a microscope.[\[3\]](#)
 - Rinse slides with distilled water to stop the reaction.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes.
 - Rinse with running tap water.
 - "Blue" the sections in a gentle stream of tap water or a bluing agent.
- Dehydration and Mounting:

- Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
- Apply a coverslip with mounting medium.
- Imaging and Analysis:
 - Examine the slides under a light microscope. **CPT2** staining should appear as a brown precipitate in the cytoplasm and/or mitochondria of positive cells.

Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for different tissue types and antibodies. Always include appropriate positive and negative controls in your experiments.

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunohistochemical Localization of CPT2 in Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at:

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